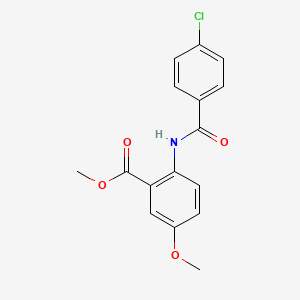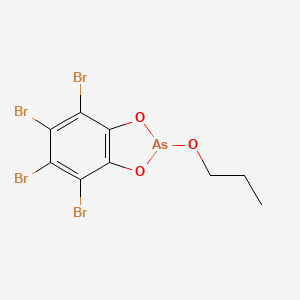![molecular formula C13H11N3O2 B14343285 N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide CAS No. 96350-66-2](/img/structure/B14343285.png)
N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide is a complex organic compound that features a benzamide core linked to a pyridine ring through a methylene bridge. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide typically involves the condensation of 2-aminopyridine with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently oxidized to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale batch reactions using similar reagents and conditions as those described for laboratory synthesis. Optimization of reaction parameters such as temperature, solvent choice, and reaction time would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzamide and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce hydroxylated or hydrogenated compounds .
Aplicaciones Científicas De Investigación
N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent and other therapeutic uses.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential pharmacological effects.
Mecanismo De Acción
The mechanism of action of N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares a similar benzamide core and pyridine ring but features additional substituents that may alter its biological activity.
Uniqueness
N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
Número CAS |
96350-66-2 |
|---|---|
Fórmula molecular |
C13H11N3O2 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
N-hydroxy-2-(pyridin-2-ylmethylideneamino)benzamide |
InChI |
InChI=1S/C13H11N3O2/c17-13(16-18)11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-9,18H,(H,16,17) |
Clave InChI |
UHZUKUTVMBPNLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NO)N=CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


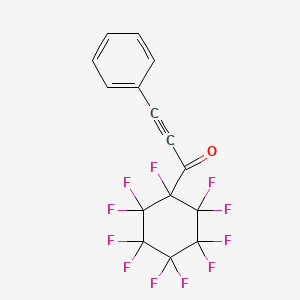

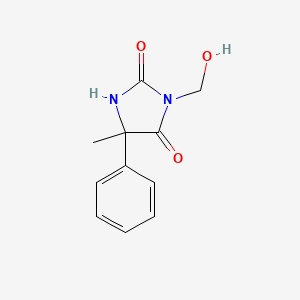
![1-[2-(2-Chlorophenyl)ethenyl]pyrene](/img/structure/B14343226.png)
![7-(3,4-Dimethoxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14343232.png)

phosphanium](/img/structure/B14343243.png)
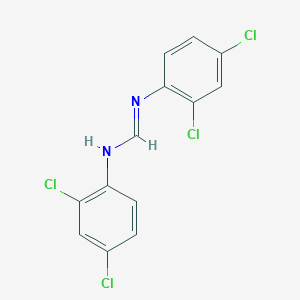

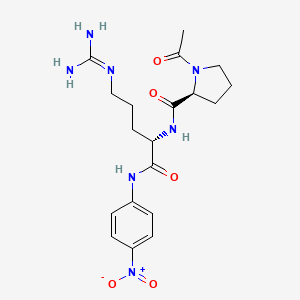
![2-[2-(4-Phenoxyphenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14343268.png)
